

ATTO 594 in Flow Cytometry (FACS)

Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 594

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Introduction to ATTO 594 for Flow Cytometry

ATTO 594 is a robust and versatile fluorescent dye belonging to the rhodamine family, increasingly utilized in flow cytometry (FACS) applications.^{[1][2]} Its favorable photophysical properties make it an excellent choice for identifying and quantifying cell populations in complex biological samples. Key characteristics of **ATTO 594** include strong absorption, a high fluorescence quantum yield, and notable photostability, which are critical for generating bright and reproducible staining in flow cytometry experiments.^[1] Furthermore, its excellent water solubility simplifies antibody conjugation and subsequent cell staining procedures.^[1]

ATTO 594 is optimally excited by the yellow-green (561 nm) or yellow (594 nm) lasers commonly found on modern flow cytometers and exhibits a distinct emission profile in the orange-red region of the spectrum.^{[3][4]} This positions it as a valuable fluorochrome for multicolor panel design, filling a spectral niche that can be compatible with a wide array of other commonly used dyes.

This document provides detailed application notes and experimental protocols for the effective use of **ATTO 594**-conjugated antibodies in flow cytometry, with a focus on both cell surface and intracellular staining applications, including the analysis of key signaling pathways.

Spectroscopic and Photophysical Properties of ATTO 594

A thorough understanding of the spectral properties of **ATTO 594** is fundamental for successful integration into multicolor flow cytometry panels. The key quantitative data for **ATTO 594** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~601 nm	[1]
Emission Maximum (λ_{em})	~627 nm	[1]
Molar Extinction Coefficient (ϵ)	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	0.85 - 0.90	[5]
Recommended Laser Line	561 nm or 594 nm	[3][4]
Common Emission Filter	610/20 BP or similar	[1]

Designing Multicolor Flow Cytometry Panels with ATTO 594

Effective multicolor panel design is crucial for resolving distinct cell populations with high fidelity. When incorporating **ATTO 594** into a panel, several factors must be considered to minimize spectral overlap and maintain data quality.

Key Considerations for Panel Design:

- **Instrument Configuration:** Before designing a panel, it is essential to be familiar with the specific lasers and filter sets of your flow cytometer.[6]
- **Antigen Density:** Pair bright fluorochromes like **ATTO 594** with antibodies targeting antigens with low or unknown expression levels to maximize the signal-to-noise ratio.[7][8] For highly expressed antigens, dimmer fluorochromes may be more appropriate to avoid excessive signal that can increase spillover into adjacent channels.

- **Spectral Overlap:** **ATTO 594** has the potential to exhibit spectral overlap with other fluorochromes excited by the 561 nm laser, such as PE and its tandems (e.g., PE-Cy5, PE-Cy7). Careful selection of filter sets and meticulous compensation are required to address this.[2][9] It is advisable to use a spectra viewer to visualize the emission profiles of all fluorochromes in your panel to anticipate potential overlap.
- **Compensation:** Due to spectral overlap, proper compensation is a critical step in any multicolor flow cytometry experiment.[10][11] Single-stained compensation controls for each fluorochrome, including **ATTO 594**, are mandatory to calculate the correct compensation matrix.[6]

Example Multicolor Immunophenotyping Panel with ATTO 594:

This example panel is designed for the identification of major lymphocyte subsets in human peripheral blood mononuclear cells (PBMCs) and can be adapted based on the specific research question and available instrument configuration.

Marker	Fluorochrome	Laser (nm)	Emission Filter (nm)	Target Antigen Density
CD3	FITC	488	530/30	High
CD4	PerCP-Cy5.5	488	695/40	High
CD8	APC	640	670/30	High
CD19	PE	561	585/42	Moderate
CD56	ATTO 594	561	610/20	Low/Moderate
Live/Dead	BV421	405	450/50	N/A

Experimental Protocols

Protocol 1: Cell Surface Staining with ATTO 594-Conjugated Antibodies

This protocol outlines the steps for staining cell surface antigens on suspended cells, such as PBMCs.

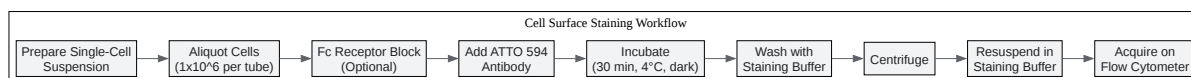
Materials:

- **ATTO 594**-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Single-cell suspension (e.g., PBMCs)
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Centrifuge

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- **Aliquot Cells:** Add 100 μ L of the cell suspension (1×10^6 cells) to each FACS tube.
- **Fc Receptor Blocking (Optional but Recommended):** To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
- **Antibody Staining:** Add the predetermined optimal concentration of the **ATTO 594**-conjugated antibody to the cells.
- **Incubation:** Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
- **Washing:** Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
- **Decant Supernatant:** Carefully decant the supernatant without disturbing the cell pellet.
- **Resuspension:** Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.

- Acquisition: Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser.



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Workflow for cell surface staining with **ATTO 594**.

Protocol 2: Intracellular Staining for Signaling Pathway Analysis

This protocol is designed for the detection of intracellular antigens, such as phosphorylated signaling proteins, using **ATTO 594**-conjugated antibodies. This example focuses on the analysis of the STAT signaling pathway.

Materials:

- **ATTO 594**-conjugated antibody to a phosphorylated signaling protein (e.g., p-STAT1)
- Cell stimulation reagents (e.g., cytokines like IFN- α)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol)
- Flow Cytometry Staining Buffer
- Single-cell suspension
- FACS tubes
- Centrifuge

Procedure:

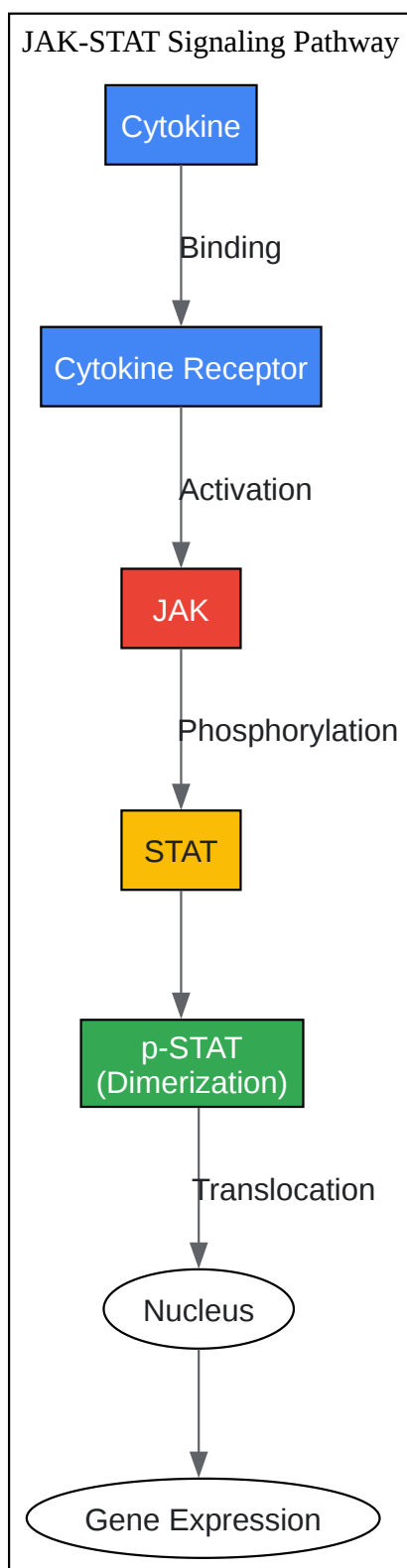
- **Cell Stimulation (Optional):** If studying a signaling pathway, stimulate the cells with the appropriate agonist for the recommended time and temperature to induce phosphorylation of the target protein. Include an unstimulated control.
- **Fixation:** After stimulation, immediately fix the cells by adding Fixation Buffer and incubating for 15-20 minutes at room temperature. This cross-links the proteins and preserves the phosphorylation state.
- **Washing:** Wash the cells with Flow Cytometry Staining Buffer as described in Protocol 1.
- **Permeabilization:** Resuspend the fixed cells in Permeabilization Buffer and incubate for 15-30 minutes at room temperature or on ice, depending on the buffer used. This allows the antibody to access intracellular epitopes.
- **Washing:** Wash the cells with Permeabilization Buffer.
- **Intracellular Staining:** Resuspend the permeabilized cells in Permeabilization Buffer and add the **ATTO 594**-conjugated antibody.
- **Incubation:** Incubate for 30-60 minutes at room temperature in the dark.
- **Washing:** Wash the cells twice with Permeabilization Buffer.
- **Resuspension:** Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
- **Acquisition:** Analyze the samples on a flow cytometer.

Analysis of Intracellular Signaling Pathways

Flow cytometry is a powerful tool for dissecting signaling cascades at the single-cell level. By using phospho-specific antibodies conjugated to bright fluorochromes like **ATTO 594**, researchers can quantify the activation state of key signaling nodes in different cell populations.

Example Signaling Pathway for Flow Cytometric Analysis: The JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.^{[12][13]} Cytokines binding to their receptors activate JAKs, which in turn phosphorylate STAT proteins.^[13] These phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression.^[13] Phospho-specific flow cytometry can be used to measure the levels of phosphorylated STATs in response to cytokine stimulation.^{[14][15]}



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Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

ATTO 594 is a valuable addition to the palette of fluorochromes available for flow cytometry. Its brightness, photostability, and distinct spectral properties make it well-suited for both immunophenotyping and the analysis of intracellular signaling events. By following the detailed protocols and considering the principles of multicolor panel design outlined in these application notes, researchers can effectively leverage the capabilities of **ATTO 594** to generate high-quality, reproducible flow cytometry data.

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